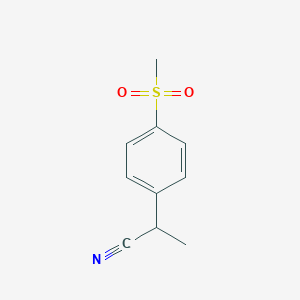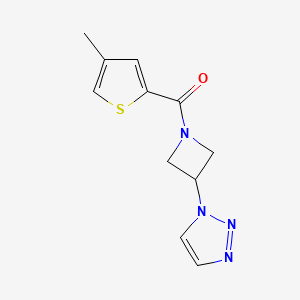![molecular formula C15H16FN3O4S B2978745 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034589-36-9](/img/structure/B2978745.png)
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound was carried out at Cambridge Major Laboratories, Germantown, WI using a specific synthetic method . The batch used for the 90-day subchronic and developmental toxicity studies was prepared in conformance with GMPs as described in the ICH GMP Guidelines for APIs .Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
A study by Deady et al. (2005) expanded the synthesis of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, introducing a broad range of 2-substituents. Derived carboxamides, especially those with a 4-N-[2-(dimethylamino)ethyl] structure, demonstrated potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC), with some compounds achieving IC50 values below 10 nM. This suggests potential applications in cancer therapy due to the diverse structural adaptability and potent cytotoxic effects of these carboxamide derivatives (Deady et al., 2005).
Antimicrobial and Anti-inflammatory Agents
Research by Abu‐Hashem et al. (2020) synthesized novel carboxamide derivatives from visnaginone and khellinone, leading to compounds with significant COX-2 selectivity, analgesic, and anti-inflammatory activities. This suggests the compound's utility in developing new therapeutic agents targeting inflammation and pain management, highlighting the versatile medicinal applications of such chemical structures (Abu‐Hashem et al., 2020).
Orexin Receptor Mechanisms in Compulsive Eating
Piccoli et al. (2012) investigated the role of Orexin-1 Receptor (OX1R) mechanisms on compulsive food consumption using specific OX1R antagonists, suggesting that selective antagonism at OX1R could offer a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component. This study illustrates the potential of targeting specific neural pathways for therapeutic interventions in eating disorders (Piccoli et al., 2012).
Aromatic Polyamides for Material Science
Hsiao and Huang (1997) developed aromatic polyamides based on ether-sulfone-dicarboxylic acids, presenting materials with high thermal stability and distinct glass transition temperatures. These materials' properties, including solubility in polar solvents and the ability to form tough, transparent films, point to their utility in various high-performance material science applications (Hsiao & Huang, 1997).
Anticancer Activity of Amino Acid Ester Derivatives
Xiong et al. (2009) synthesized amino acid ester derivatives containing 5-fluorouracil, showing significant inhibitory effects against leukemia HL-60 and liver cancer BEL-7402 cell lines. This study suggests the potential of such derivatives in enhancing the efficacy of established cancer treatments, offering a pathway for the development of new anticancer drugs (Xiong et al., 2009).
Propiedades
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4S/c1-8-5-10(9(2)23-8)15(20)17-12-7-14-13(6-11(12)16)18(3)24(21,22)19(14)4/h5-7H,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZHQVJGFNPFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 5,5,7,7-tetramethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2978662.png)

![5-[(3-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2978666.png)


![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2978670.png)
![Benzo[d]thiazol-6-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2978672.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2978673.png)
![2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide](/img/structure/B2978674.png)
![N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2978675.png)
![Methyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2978678.png)

![N'-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2978683.png)
![4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2978684.png)
